molecular formula C13H18ClNO B7857255 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol CAS No. 1033013-42-1

1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol

Cat. No.: B7857255
CAS No.: 1033013-42-1
M. Wt: 239.74 g/mol
InChI Key: JWCOLZVFSATOJX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Modern Chemical Research

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules, making it a privileged scaffold in chemical research. thieme-connect.comencyclopedia.pubresearchgate.net It is a six-membered heterocycle with five carbon atoms and one nitrogen atom, all in a sp3-hybridized state. encyclopedia.pubnih.gov This simple structure is a key building block in the pharmaceutical industry, appearing in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov

The significance of the piperidine scaffold stems from several key attributes:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries. ijnrd.org Its chair-like conformation provides a three-dimensional structure that can be crucial for specific molecular recognition processes.

Physicochemical Modulation: The incorporation of a piperidine moiety can modulate important properties such as a molecule's solubility, lipophilicity, and basicity. thieme-connect.comresearchgate.net These characteristics are critical for determining how a compound behaves in a biological environment.

Biological Activity: The piperidine ring is a component of many alkaloids with known biological activity, such as morphine and atropine. encyclopedia.pub Its presence in synthetic compounds can lead to a wide spectrum of pharmacological effects. ijnrd.org Researchers continuously explore new piperidine-containing scaffolds for potential therapeutic applications. encyclopedia.pub The development of new synthetic methods, including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies, has further expanded the accessibility and diversity of piperidine derivatives for research. nih.govchemrxiv.org

Contextualizing Chlorophenyl-Containing Chemical Entities

The inclusion of a chlorophenyl group, a phenyl ring substituted with one or more chlorine atoms, is a common strategy in the design of bioactive compounds. youtube.comnih.gov The chlorine atom, despite its simple nature, can profoundly influence a molecule's properties. researchgate.net Its effects are primarily due to its size, electronegativity, and ability to form halogen bonds.

Key impacts of the chlorophenyl group include:

Modulation of Physicochemical Properties: Chlorine is an electron-withdrawing group, which can alter the electronic distribution within the aromatic ring and the entire molecule. researchgate.net This can affect the acidity or basicity of nearby functional groups and influence metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

Enhancement of Binding Affinity: The chloro-substituent can participate in various non-covalent interactions within protein binding pockets, including van der Waals forces and halogen bonding, potentially increasing the potency and selectivity of a compound. youtube.com Studies have shown that the position of the chlorine atom (ortho, meta, or para) is critical, with a documented preference for para-substitution in many drug discovery programs. researchgate.net

Increased Lipophilicity: The addition of a chlorine atom generally increases a molecule's lipophilicity (its tendency to dissolve in fats and oils), which can affect its absorption, distribution, and ability to cross cell membranes.

The 3-chloro (or meta) substitution, as seen in the subject compound, places the chlorine atom in a position that can exert a distinct electronic and steric influence compared to other positions, making the study of such isomers particularly relevant. nih.gov

Defining the Research Scope for 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol within Heterocyclic Chemistry

The compound this compound serves as a specific case study at the intersection of piperidine and chlorophenyl chemistry. Its structure combines the key features discussed previously: a piperidine ring, providing a defined three-dimensional scaffold, and a 3-chlorophenyl group, which modulates electronic and steric properties. The arylethyl linker connects these two core fragments.

The research scope for this particular molecule within heterocyclic chemistry focuses on its fundamental chemical and physical characteristics. This includes:

Synthesis: Elucidating efficient and reliable synthetic pathways to construct the molecule. This often involves multi-step processes, such as the alkylation of a piperidine derivative with a suitable chlorophenyl-containing electrophile or reductive amination procedures. nih.govresearchgate.netdtic.mil

Structural Elucidation: Confirming the precise atomic connectivity and stereochemistry using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Physicochemical Profiling: Quantifying its properties such as molecular weight, lipophilicity (logP), and polar surface area.

Chemical Identity and Properties

A comprehensive understanding of a chemical compound begins with its unambiguous identification and a summary of its key physical and chemical properties.

Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-[1-(3-chlorophenyl)ethyl]piperidin-3-ol
CAS Number 144943-69-7
Molecular Formula C13H18ClNO
Molecular Weight 240.74 g/mol
Canonical SMILES CC(C1=CC(=CC=C1)Cl)N2CCCC(C2)O

Physicochemical Properties of this compound

PropertyValue
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 239.107692 g/mol
Polar Surface Area 23.5 Ų
Heavy Atom Count 16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(11-4-2-5-12(14)8-11)15-7-3-6-13(16)9-15/h2,4-5,8,10,13,16H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOLZVFSATOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671355
Record name 1-[1-(3-Chlorophenyl)ethyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033013-42-1
Record name 1-[1-(3-Chlorophenyl)ethyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The synthesis of substituted piperidines is a well-established field in organic chemistry, with a vast array of methods available for the construction and functionalization of this heterocyclic core. These strategies range from classical cyclization reactions to modern catalytic approaches, often with a focus on controlling stereochemistry.

Classical and Contemporary Approaches to Substituted Piperidines

The construction of the piperidine ring can be achieved through various synthetic routes. Classical methods often involve the cyclization of linear precursors containing both an amine and a suitable electrophilic or nucleophilic partner. For instance, the Dieckmann condensation of diesters or the cyclization of amino alcohols can be employed.

More contemporary approaches often utilize transition metal catalysis to achieve higher efficiency and selectivity. nih.gov Hydrogenation of substituted pyridine (B92270) precursors is a common and powerful method for accessing the piperidine core. nih.gov Various catalysts, including those based on rhodium, palladium, and iridium, have been developed for this purpose, sometimes allowing for the hydrogenation to occur under milder conditions. nih.gov Additionally, multicomponent reactions, such as the Mannich reaction, offer a convergent and atom-economical way to assemble highly functionalized piperidines from simple starting materials. rsc.orgajchem-a.com Ring-closing metathesis (RCM) has also emerged as a valuable tool for the synthesis of piperidine derivatives from acyclic diene precursors. nih.gov

A variety of methods can be employed for the synthesis of the piperidin-3-ol core. One common approach is the reduction of 3-piperidone, which can be achieved using various reducing agents like sodium borohydride. ketonepharma.com Alternatively, the ring can be constructed from acyclic precursors through methods like intramolecular aminolysis of epoxides or cyclization of amino alcohols. whiterose.ac.uk

MethodDescriptionKey Features
Hydrogenation of Pyridines Reduction of a substituted pyridine ring to the corresponding piperidine.Wide substrate scope, various catalysts available (Rh, Pd, Ir). nih.gov
Mannich Reaction A three-component reaction involving an amine, a non-enolizable aldehyde, and a compound containing an acidic proton.Convergent, atom-economical for building complexity. rsc.orgajchem-a.com
Ring-Closing Metathesis (RCM) Cyclization of a diene precursor using a ruthenium or molybdenum catalyst.Forms a carbon-carbon double bond within the ring, which can be further functionalized. nih.gov
Reduction of 3-Piperidone Conversion of the ketone functionality in 3-piperidone to a hydroxyl group.A straightforward method to access the 3-hydroxy substitution pattern. ketonepharma.com

Stereoselective Formation of the Piperidine Core

The presence of a stereocenter at the 3-position of the piperidine ring in the target molecule necessitates stereoselective synthetic methods. Asymmetric synthesis of substituted piperidines can be achieved through several strategies. nih.gov The use of chiral auxiliaries attached to the nitrogen or another part of the precursor can direct the stereochemical outcome of cyclization or hydrogenation reactions. nih.gov

Catalytic asymmetric hydrogenation of prochiral pyridinium (B92312) salts or enamines is a powerful approach to enantiomerically enriched piperidines. acs.org Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can effectively control the facial selectivity of the hydrogenation. nih.gov Biocatalysis, utilizing enzymes such as imine reductases or amine oxidases, also presents a green and highly stereoselective alternative for the synthesis of chiral piperidines.

Introduction of the 3-Chlorophenyl-Ethyl Side Chain

With the piperidin-3-ol core in hand, the next critical step is the introduction of the 1-(3-chlorophenyl)ethyl moiety at the nitrogen atom. This can be accomplished through several well-established N-alkylation methods.

Alkylation and Cross-Coupling Methodologies

Direct N-alkylation of piperidin-3-ol with a suitable electrophile, such as 1-(3-chlorophenyl)ethyl bromide or iodide, is a common strategy. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed. researchgate.net

Reductive amination is another powerful method for forming the N-C bond. nih.gov This two-step, one-pot process involves the reaction of piperidin-3-ol with 1-(3-chlorophenyl)ethan-1-one to form an intermediate enamine or iminium ion, which is then reduced in situ. nih.govgoogle.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govgoogle.com

ReactionReagentsConditions
N-Alkylation 1-(3-chlorophenyl)ethyl halide, Base (e.g., K₂CO₃, Et₃N)Polar aprotic solvent (e.g., DMF, MeCN), Room temperature to elevated temperatures. researchgate.net
Reductive Amination 1-(3-chlorophenyl)ethan-1-one, Reducing agent (e.g., NaBH(OAc)₃)Dichloromethane or other suitable solvent, often with a catalytic amount of acid. nih.govgoogle.com

Utilization of Grignard Reagents in Arylethyl Moiety Installation

While less direct for N-alkylation, Grignard reagents offer a versatile approach for the construction of the arylethyl moiety itself, which can then be incorporated. For instance, the reaction of 3-chlorobenzaldehyde (B42229) with a methyl Grignard reagent (CH₃MgBr) would yield 1-(3-chlorophenyl)ethanol. youtube.comyoutube.com This alcohol can then be converted to the corresponding halide (e.g., using PBr₃ or SOCl₂) to generate the electrophile needed for the N-alkylation of piperidin-3-ol.

Alternatively, Grignard reagents can be used to open epoxide rings. masterorganicchemistry.comyoutube.com For example, the reaction of a Grignard reagent derived from a chlorobenzene (B131634) derivative with propylene (B89431) oxide could potentially be used to construct the arylethyl backbone, although this is a more complex and less direct route for the synthesis of the target compound.

Derivatization of the Piperidin-3-ol Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring offers a handle for further functionalization, allowing for the synthesis of a variety of derivatives. Standard organic transformations can be applied to this secondary alcohol.

Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Ether formation is possible through Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Oxidation of the secondary alcohol to the corresponding ketone (a 3-piperidone derivative) can be accomplished using a variety of oxidizing agents.

ReactionReagent(s)Product Type
Esterification Acyl chloride or anhydride, BaseEster
Etherification Strong base (e.g., NaH), Alkyl halideEther
Oxidation Oxidizing agent (e.g., PCC, Swern oxidation)Ketone (3-piperidone)

Selective O-Functionalization Strategies

The hydroxyl group at the C-3 position of the piperidine ring in 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol offers a prime site for chemical modification to generate a variety of derivatives with potentially altered physicochemical and pharmacological properties. Selective O-functionalization, such as O-alkylation and O-acylation, can be achieved through several established synthetic methods.

O-Alkylation: The formation of ether derivatives from 3-hydroxypiperidines can be accomplished under basic conditions. The use of a strong base, such as sodium hydride (NaH), can deprotonate the hydroxyl group to form a nucleophilic alkoxide. This intermediate can then react with various alkylating agents, such as alkyl halides or sulfonates, to yield the corresponding ether. For instance, the O-alkylation of N-acetylneuraminic acid derivatives has been successfully achieved using NaH in THF with alkyl halides like propargyl bromide. nih.gov Similar conditions could be applied to this compound. The choice of base and solvent can be critical in achieving selectivity between N- and O-alkylation in related heterocyclic systems. nih.gov For example, in the alkylation of 1,2,3,4-tetrahydrobenzo[c] nih.govglobalresearchonline.netnaphthyrin-5(6H)-one, using K2CO3 in DMF favored O-alkylation. nih.gov

O-Acylation: Ester derivatives can be synthesized through the acylation of the hydroxyl group. This can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as triethylamine or pyridine to neutralize the acidic byproduct. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of N-arylphthalamic acids from amines and anhydrides, suggesting its potential applicability for rapid and efficient O-acylation reactions. nih.gov Furthermore, transesterification under microwave conditions offers another route to ester formation. google.com

Synthesis of Analogs and Precursors Relevant to this compound

The synthesis of analogs of this compound, as well as its key precursors, is crucial for structure-activity relationship (SAR) studies. This involves the construction of the core piperidine scaffold with various substituents.

The synthesis of piperidine derivatives bearing aryl and alkyl substituents on the nitrogen atom can be achieved through several routes. One common approach involves the reductive amination of a suitable piperidone precursor. For instance, the synthesis of fentanyl analogs involves the reaction of 1-phenethyl-4-piperidone (B3395357) with an appropriate aniline (B41778) followed by reduction. nih.gov A similar strategy could be employed by reacting 3-hydroxypiperidone with 1-(3-chlorophenyl)ethan-1-amine.

The construction of the N-substituted piperidine ring can also be achieved via cyclization reactions. The Dieckmann cyclization of aminodicarboxylate esters is a classical method for preparing 4-piperidones, which can be further functionalized. google.com More modern approaches include multicomponent reactions, which allow for the rapid assembly of complex piperidine structures. mdpi.com For example, a five-component condensation reaction has been reported for the diastereoselective synthesis of highly functionalized piperidines.

The synthesis of the chiral 1-phenylethyl moiety is a key aspect. Asymmetric synthesis of chirally enriched donepezil (B133215) analogues has been achieved using chirally resolved 2-substituted 1-(S)-α-phenylethyl-4-piperidones. nih.govorganic-chemistry.org This highlights the possibility of controlling the stereochemistry at the benzylic carbon of the N-substituent.

A variety of catalytic methods have been developed for the synthesis of substituted piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines provide access to enantioenriched 3-substituted piperidines. nih.gov This method could potentially be adapted for the synthesis of precursors to this compound.

Here is a table summarizing various synthetic approaches to substituted piperidines:

Reaction Type Key Reagents/Catalysts Products Reference
Reductive AminationPiperidone, Amine, Reducing Agent (e.g., NaBH(OAc)₃)N-Substituted Piperidines nih.gov
Dieckmann CyclizationAminodicarboxylate Ester, Base (e.g., NaOEt)Piperidones google.com
Asymmetric Reductive HeckArylboronic Acid, Dihydropyridine, Rh-catalystEnantioenriched 3-Arylpiperidines nih.gov
Chemo-enzymatic DearomatizationPyridine, Amine Oxidase, Ene-imine ReductaseChiral 3-Substituted Piperidines nih.gov

The synthesis of N-aminoethyl and piperazinyl analogs introduces a different type of functionality, which can significantly impact the biological properties of the molecule.

N-Aminoethyl Analogs: The introduction of an N-aminoethyl group onto a piperidine ring can be achieved by reacting a suitable piperidine precursor with a protected aminoethyl halide, followed by deprotection. A series of 4-(2-aminoethyl)piperidine derivatives have been synthesized as σ1 receptor ligands. nih.gov The synthesis involved the homologation of a piperidone, followed by conversion of a resulting ester to an alcohol, mesylation, and nucleophilic substitution with an amine. nih.gov

Piperazinyl Analogs: The synthesis of piperazinyl analogs typically involves the coupling of a piperidine core with a piperazine (B1678402) moiety. A key precursor for analogs of this compound is 1-(3-chlorophenyl)piperazine. This intermediate can be synthesized by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride. globalresearchonline.netgoogle.comgoogle.com This piperazine derivative can then be coupled with a suitably functionalized piperidine ring. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) can be prepared and subsequently reacted with various nucleophiles. globalresearchonline.net

The following table outlines synthetic routes to key piperazine precursors:

Starting Materials Reaction Product Reference
3-Chloroaniline, Bis(2-chloroethyl)amine hydrochlorideCyclocondensation1-(3-Chlorophenyl)piperazine globalresearchonline.netgoogle.comgoogle.com
1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropaneAlkylation1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine globalresearchonline.net

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and environmentally friendly processes. Several advanced synthetic protocols and green chemistry approaches are applicable to the synthesis of this compound and its analogs.

Biocatalysis: Enzyme-catalyzed reactions offer high selectivity and mild reaction conditions. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase and a glucose dehydrogenase for cofactor regeneration is a prime example of a green synthetic method. mdpi.com This biocatalytic approach provides high enantioselectivity and conversion rates. mdpi.com Chemo-enzymatic cascades, combining amine oxidases and ene-imine reductases, have also been developed for the synthesis of stereo-defined 3- and 3,4-substituted piperidines from activated pyridines. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) thiosemicarbazones with a piperidine moiety nih.gov and N-arylphthalamic acids nih.gov. A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has also been reported. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reproducibility. The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been demonstrated for the synthesis of piperidine and pyrrolidine (B122466) derivatives. researchgate.net Furthermore, a flow electrochemistry-enabled synthesis has been used to prepare 2-substituted N-(methyl-d)-piperidines. nih.govnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts are key principles of green chemistry. One-pot syntheses in water catalyzed by recyclable nanoparticles, such as copper nanoparticles for the synthesis of dithiocarbamates, represent a green approach. nih.gov Similarly, titanium dioxide nanowires have been used as an effective and recyclable catalyst for the one-pot synthesis of pyrimidine-diones. youtube.com

The following table summarizes some green chemistry approaches relevant to piperidine synthesis:

Green Chemistry Approach Specific Method Advantages Reference
BiocatalysisAsymmetric reduction of piperidones with ketoreductasesHigh enantioselectivity, mild conditions mdpi.com
Microwave-Assisted SynthesisCondensation and cyclization reactionsReduced reaction times, improved yields organic-chemistry.orgnih.gov
Flow ChemistryElectroreductive cyclization in a microreactorEnhanced safety, scalability, and control researchgate.net
Green CatalystsRecyclable nanoparticles (e.g., TiO2, Cu)Catalyst reusability, reduced waste nih.govyoutube.com

An article on the computational and theoretical studies of This compound cannot be generated at this time.

Therefore, it is not possible to provide scientifically accurate details regarding its molecular conformations, energy landscapes, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) properties, Non-Linear Optical (NLO) properties, or theoretical spectroscopic parameters as requested in the outline.

Computational Chemistry and Theoretical Studies

In Silico Predictive Modeling for Biological Interactions

Computational modeling provides a powerful platform for predicting how a compound like 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol might interact with biological systems at a molecular level. These predictive techniques are essential for hypothesis-driven drug discovery and for prioritizing compounds for synthesis.

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the binding mode and affinity of a small molecule ligand to the binding site of a target protein. While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of this technique can be understood from research on analogous structures.

Compounds containing piperidine (B6355638) or piperazine (B1678402) rings are subjects of numerous computational studies to explore their receptor affinities. For instance, docking analyses have been successfully used to identify the binding modes of piperidine-based compounds at sigma receptors, revealing crucial amino acid interactions. Similarly, molecular docking has been a key tool in predicting the binding affinity of fentanyl analogs, which often feature a 4-anilidopiperidine core, to the mu-opioid receptor (μOR). These studies typically involve placing the ligand into the three-dimensional structure of the receptor's binding pocket and calculating a "docking score" that estimates the binding free energy. A lower, more negative score generally indicates a stronger, more stable interaction.

For this compound, a hypothetical docking study would analyze how its key features—the 3-chlorophenyl group, the ethyl linker, and the hydroxylated piperidine ring—interact with the amino acid residues of a target receptor. The chlorophenyl group could engage in hydrophobic or halogen-bond interactions, while the hydroxyl group and the piperidine nitrogen could form critical hydrogen bonds, anchoring the ligand within the binding site. Such studies are invaluable for rationalizing structure-activity relationships and guiding the design of new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal is to develop a predictive equation that can estimate the activity of new, unsynthesized compounds.

The development of a QSAR model involves compiling a dataset of structurally related compounds with known biological activities (e.g., receptor binding affinities). For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For piperidine-containing ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. CoMFA models analyze the steric and electrostatic fields around a series of aligned molecules to derive a relationship with their biological activity. These models can generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for lead optimization. While a specific QSAR model for this compound is not published, its structural motifs are common in compounds used to build QSAR models for targets like cannabinoid and opioid receptors. Such models are statistically validated to ensure their robustness and predictive power for new chemical entities.

In Silico Assessment of Chemical Properties for Research Feasibility

Before committing resources to laboratory work, in silico tools are used to predict fundamental chemical properties. These predictions help assess a compound's "drug-likeness" and potential for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for its feasibility as a research tool or therapeutic candidate.

While specific, experimentally verified data for this compound is scarce in public databases, its properties can be estimated using computational algorithms. The data in the following table are calculated for a close structural isomer, providing a reasonable approximation for these key parameters.

PropertyPredicted Value (for structural isomer)Significance in Research
Topological Polar Surface Area (TPSA) 32.7 ŲInfluences membrane permeability and bioavailability.
Computational LogP (XLogP3) 3.1Measures lipophilicity, affecting absorption and distribution.
Rotatable Bonds 4Indicates molecular flexibility and conformational adaptability.

Note: The values presented are for the structural isomer 1-(2-(3-chlorophenyl)propan-2-yl)piperidin-3-ol, as specific data for the requested compound was not available in the searched databases.

Prediction of Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a crucial descriptor for predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more capable of passively diffusing across lipid membranes.

The predicted TPSA for the compound's isomer is approximately 32.7 Ų. This relatively low value suggests that the molecule is likely to have good membrane permeability. As a general guideline in drug discovery, a TPSA of less than 140 Ų is often associated with good oral bioavailability, and a value below 90 Ų is linked to better penetration of the blood-brain barrier.

Computational LogP and Lipophilicity Estimation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between a non-polar (lipid) and a polar (aqueous) phase. This property is fundamental to a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). While essential for crossing biological membranes, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding to other proteins.

Numerous computational methods exist to estimate LogP. For the isomer of this compound, the predicted XLogP3 value is 3.1. This value indicates a moderate degree of lipophilicity, which is often desirable for drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability.

Analysis of Rotatable Bonds and Molecular Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is typically defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. This parameter is important because a molecule must often adopt a specific conformation to bind effectively to its biological target.

The structure is predicted to have 4 rotatable bonds. A lower number of rotatable bonds (generally ≤ 10 for drug candidates) is often preferred as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. Less flexibility can also contribute to improved oral bioavailability. The moderate flexibility of this compound suggests it can explore a relevant conformational space without being overly disordered.

Characterization of Hydrogen Bond Acceptor and Donor Counts

In the realm of computational chemistry and drug design, the capacity of a molecule to form hydrogen bonds is a critical parameter. Hydrogen bonds are highly specific, directional interactions that play a pivotal role in molecular recognition, such as the binding of a ligand to a receptor's active site. The characterization of a compound's hydrogen bonding potential is typically quantified by counting the number of hydrogen bond donors and hydrogen bond acceptors present in its structure.

For the compound This compound , the determination of these counts is based on the analysis of its constituent functional groups. The key features of its molecular structure for hydrogen bonding are the hydroxyl group (-OH) and the tertiary amine nitrogen atom within the piperidine ring.

Based on established chemical principles and computational predictions for analogous structures like 1-Ethyl-3-piperidinol , the hydrogen bonding capacity of This compound can be reliably determined. nih.gov

Detailed Research Findings

The hydrogen bond donor and acceptor sites on This compound are identified as follows:

Hydrogen Bond Donors: The primary hydrogen bond donor is the hydroxyl (-OH) group attached to the piperidine ring. The hydrogen atom of this group can be donated to an electronegative atom on another molecule.

Hydrogen Bond Acceptors: The molecule possesses two sites that can act as hydrogen bond acceptors. The first is the oxygen atom of the hydroxyl group, which has available lone pairs of electrons. The second is the tertiary nitrogen atom within the piperidine ring, which also has a lone electron pair capable of accepting a hydrogen bond.

These counts are fundamental inputs for computational models that predict a molecule's pharmacokinetic properties, including absorption and membrane permeability.

Table 3.3.4-1: Predicted Hydrogen Bonding Characteristics of this compound

Computational ParameterPredicted ValueContributing Functional Groups
Hydrogen Bond Donor Count1Hydroxyl (-OH) group
Hydrogen Bond Acceptor Count2Hydroxyl (-OH) oxygen, Piperidine ring nitrogen

Data inferred from the analysis of the compound's functional groups and computational data for structurally related compounds such as 1-Ethyl-3-piperidinol. nih.gov

Mechanistic Investigations

Reaction Mechanisms Underlying Synthetic Pathways to 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol

The synthesis of the piperidine (B6355638) scaffold is a cornerstone of medicinal chemistry, and various mechanistic routes can be envisaged for the construction of this compound. These pathways primarily involve the formation of the piperidine ring and the subsequent attachment of the 1-(3-chlorophenyl)ethyl group.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents a powerful strategy for the assembly of cyclic systems like the piperidine ring. In a hypothetical intramolecular cyclization approach to this compound, a suitably functionalized acyclic precursor would undergo a ring-closing reaction.

One plausible, though not explicitly documented, pathway could involve an intramolecular nucleophilic attack of an amine onto an electrophilic carbon. For instance, a precursor containing a terminal amine and a leaving group (e.g., a halide or a sulfonate ester) at a six-atom distance could cyclize to form the piperidine ring. The stereochemistry of the 3-hydroxyl group would need to be installed either before or after the cyclization event.

Another potential intramolecular route is the Dieckmann cyclization, which involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. nih.gov A precursor molecule containing two ester functionalities and the necessary nitrogen and phenyl groups could theoretically be cyclized to form a piperidinone intermediate, which would then require reduction of the ketone and ester moieties to yield the final product. nih.gov

Nucleophilic Substitution and Reductive Amidation Mechanisms

Nucleophilic substitution and reductive amination are common and versatile methods for the formation of C-N bonds in the synthesis of piperidine derivatives. nih.govnih.govmasterorganicchemistry.com

Nucleophilic Substitution: A likely synthetic route to this compound involves the nucleophilic substitution of a suitable electrophile by a piperidine-containing nucleophile, or vice-versa. For instance, 3-hydroxypiperidine (B146073) could act as a nucleophile, attacking a 1-(3-chlorophenyl)ethyl halide in a classic SN2 reaction. The mechanism would involve the lone pair of the piperidine nitrogen attacking the carbon atom bearing the leaving group, leading to the formation of the C-N bond. The reaction's efficiency would be influenced by the nature of the leaving group, the solvent, and the reaction temperature. ucl.ac.uknih.gov

Reductive Amination: Reductive amination offers a highly efficient one-pot method for the synthesis of amines. nih.govmasterorganicchemistry.commdpi.comorganic-chemistry.org A plausible and widely used method for the synthesis of this compound would be the reductive amination of 1-(3-chlorophenyl)ethan-1-one with 3-hydroxypiperidine.

The mechanism of this reaction proceeds in two main steps:

Imine/Enamine Formation: The secondary amine of 3-hydroxypiperidine attacks the carbonyl carbon of 1-(3-chlorophenyl)ethan-1-one to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. masterorganicchemistry.com The choice of reducing agent is crucial; milder reagents like NaBH(OAc)₃ are often preferred as they can selectively reduce the iminium ion in the presence of the starting ketone. nih.gov

A general scheme for this reductive amination is presented below:

Reactant 1Reactant 2Reducing AgentProduct
1-(3-chlorophenyl)ethan-1-one3-HydroxypiperidineSodium triacetoxyborohydrideThis compound

Mechanistic Aspects of Ligand-Target Interactions (In Vitro)

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, such as receptors and enzymes. The following sections explore the potential mechanistic aspects of these interactions for this compound.

Elucidation of Receptor Binding Modes

Compounds with a piperidine ring are known to interact with the mu (µ)-opioid receptor. mdpi.com The protonated nitrogen atom of the piperidine ring is thought to form a crucial ionic interaction with a conserved aspartate residue (Asp147 in the human µ-opioid receptor) in the receptor's binding pocket. mdpi.com The 3-hydroxyl group could potentially form hydrogen bonds with other residues, such as a histidine or tyrosine, further stabilizing the ligand-receptor complex. mdpi.com The 3-chlorophenyl group would likely engage in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the receptor. mdpi.com

Similarly, piperidine derivatives are known to be potent ligands for sigma receptors (σ₁ and σ₂). nih.govnih.gov The binding mode at sigma receptors is also thought to involve an ionic interaction between the protonated amine and an acidic residue within the binding site. mdpi.com The nature and position of substituents on the piperidine ring and the aromatic moiety significantly influence the affinity and selectivity for σ₁ versus σ₂ receptors.

Enzyme Active Site Interaction Dynamics

Based on the available scientific literature, there is currently no specific information detailing the interaction dynamics of this compound with any enzyme active sites. Further research would be required to elucidate any potential enzymatic interactions and their mechanisms.

Structure Activity Relationship Sar Investigations of 1 1 3 Chlorophenyl Ethyl Piperidin 3 Ol Analogs

Impact of Structural Modifications on the Piperidine (B6355638) Ring System

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences molecular interactions with biological targets.

Influence of the Piperidin-3-ol Hydroxyl Group Position and Conformation

The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can participate in hydrogen bonding with target receptors. The position and stereochemistry of this group are critical for activity. Studies on related compounds have shown that the orientation of a hydroxyl group can dramatically alter binding affinity and functional activity. For instance, in fenoterol (B1672521) stereoisomers, the chirality of the carbon atom bearing the β-hydroxyl group is a determining factor in whether the binding process is driven by enthalpy or entropy nih.gov. An S-configuration at the β-hydroxyl carbon leads to an enthalpy-driven process, while an R-configuration results in an entropy-driven one nih.gov. This highlights that the specific spatial arrangement of the hydroxyl group is crucial for the nature of the ligand-receptor interaction.

The synthesis of enantiomerically pure (S)-N-Boc-3-hydroxypiperidine is a key step in the preparation of certain pharmaceuticals, underscoring the importance of the stereochemistry at this position google.commdpi.comgoogle.com. The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor makes its precise location and orientation on the piperidine ring a critical determinant of biological activity. Derivatization or removal of this hydroxyl group often leads to a significant decrease or complete loss of potency, indicating its direct involvement in binding to the active site of a receptor.

Effects of Substitutions at Other Piperidine Ring Positions

Introducing substituents at other positions on the piperidine ring can modulate the compound's activity through steric and electronic effects. For example, in a series of N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine opioid receptor antagonists, the (3R,4R)-isomers were generally found to be more potent than their (3S,4S)-counterparts in both receptor binding and functional assays nih.gov. This suggests that the stereochemistry of substituents on the piperidine ring can significantly influence the compound's interaction with its target.

Furthermore, studies on 4-phenylpiperidine (B165713) derivatives have suggested that the piperidine ring binds within a specific cleft of the receptor. This binding pocket appears to have dimensional constraints, as diequatorial 2,6- and 3,5-dimethyl-substituted ligands were found to be excluded nih.gov. This indicates that the size and conformation of substituents on the piperidine ring are critical for achieving a proper fit within the receptor's binding site. Any substitution must therefore be carefully considered in the context of the target's topology.

Role of the 1-(3-Chlorophenyl)ethyl Moiety in Modulating Activity

Positional and Substituent Effects on the Chlorophenyl Ring

The position of the chlorine atom on the phenyl ring, as well as the presence of other substituents, can have a profound impact on the compound's activity. In a study of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, it was found that substitutions at the 3-position of the phenyl ring, such as with chlorine, fluorine, or a methyl group, resulted in enhanced potency at the CB1 receptor nih.gov. In contrast, analogs with substitutions at the 4-position were generally less potent nih.gov. This demonstrates a clear positional preference for substituents on the phenyl ring.

The electronic properties of the substituent are also important. The presence of a hydrogen bond donating group at the 4-position on the phenyl ring was found to be detrimental to the allosteric modulatory activity of certain analogs nih.gov. This suggests that both the electronic nature and the position of the substituent on the phenyl ring are critical for optimizing the compound's interaction with its target.

Table 1: Impact of Phenyl Ring Substitution on CB1 Receptor Potency

Compound/SubstituentPositionPotency (IC50, nM)
3-chloro analog3Enhanced
3-fluoro analog3Enhanced
3-methyl analog3Enhanced
4-substituted analogs4Generally Less Potent

Data derived from a study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs and indicates general trends in potency. nih.gov

Length and Branching of the Ethyl Linker

The ethyl linker connecting the chlorophenyl ring to the piperidine nitrogen plays a role in determining the optimal distance and orientation between these two key pharmacophoric elements. Studies on related phenethyl-substituted piperidines have shown that while a variety of aromatic substitution patterns are tolerated, there is a preference for small, lipophilic groups at the ortho- and para-positions researchgate.net. More polar groups or larger aromatic systems on the phenethyl moiety tend to result in less potent inhibitors researchgate.net.

In the context of fentanyl analogs, modifications to the N-phenethyl group have been extensively studied. Ring expansion or contraction of the piperidine ring in fentanyl analogs significantly reduces analgesic activity, highlighting the importance of the six-membered ring in conjunction with the N-phenethyl substituent nih.gov. The length of the linker is also critical, as seen in other classes of receptor ligands where a two-carbon (ethyl) or three-carbon (propyl) chain is often optimal for bridging two key binding domains.

Stereochemical Importance of the Chiral Ethyl Bridge Center

The ethyl bridge contains a chiral center, and the stereochemistry at this position is a critical determinant of biological activity. In many classes of neurologically active compounds, one enantiomer is significantly more potent than the other. For instance, in a series of β-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart nih.gov.

This enantioselectivity is also pronounced in fentanyl analogs. The cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, whereas its cis-(-) enantiomer is 120 times less potent nih.gov. This dramatic difference in activity underscores the highly specific three-dimensional requirements of the receptor's binding site. The absolute configuration of the chiral center on the ethyl bridge dictates the precise orientation of the chlorophenyl group relative to the piperidine ring, which in turn governs the effectiveness of the interaction with the target protein.

Bioisosteric Replacements and Scaffold Hop Analysis

In the optimization of lead compounds such as 1-(1-(3-chlorophenyl)ethyl)piperidin-3-ol, medicinal chemists employ strategies of bioisosteric replacement and scaffold hopping to enhance potency, selectivity, and pharmacokinetic properties. These approaches involve substituting specific moieties within the molecule with other chemical groups that retain similar biological activity while offering improved characteristics. This section explores the structure-activity relationship (SAR) investigations focused on modifying the piperidine and the 3-chlorophenyl rings of the parent scaffold.

Piperidine Ring Replacements (e.g., Piperazine (B1678402), Pyrrolidine)

The saturated piperidine ring is a cornerstone of many centrally active agents, valued for its ability to confer basicity and appropriate conformational constraints. However, it can also be a site of metabolic vulnerability, particularly through oxidation at carbons adjacent to the nitrogen atom. cambridgemedchemconsulting.com Consequently, replacing the piperidine ring with other nitrogen-containing heterocycles is a common strategy to modulate physicochemical properties and biological activity.

Pyrrolidine (B122466): Ring contraction from a six-membered piperidine to a five-membered pyrrolidine ring represents another common bioisosteric modification. In the development of fentanyl analogs, replacing the piperidine with a pyrrolidine ring was explored. nih.gov This modification alters the spatial arrangement of the substituents and the nitrogen lone pair. The resulting pyrrolidine analogs retained significant analgesic activity, demonstrating that the smaller ring system could still effectively present the necessary pharmacophoric elements for receptor binding. nih.gov

Azaspirocycles and Other Bicyclic Scaffolds: A more advanced strategy involves replacing the simple monocyclic piperidine with spirocyclic or bicyclic systems. Azaspiro[3.3]heptanes, for instance, have been successfully used as piperidine bioisosteres. researchgate.netenamine.net These rigid scaffolds can improve metabolic stability and offer different exit vectors for substituents compared to a simple piperidine ring. cambridgemedchemconsulting.com Studies have shown that replacing a piperidine with a 1-azaspiro[3.3]heptane can lead to compounds with lower lipophilicity (logD) while maintaining a similar nitrogen basicity (pKa), which can be advantageous for optimizing drug-like properties. researchgate.netresearchgate.net

The table below summarizes the general effects observed when replacing a piperidine ring in various compound series, providing insights applicable to the this compound scaffold.

Table 1: Effects of Piperidine Ring Bioisosteric Replacements

Original Scaffold Replacement Scaffold Key SAR Observations Potential Impact on Properties Reference(s)
Piperidine Piperazine In some series, maintained H3R affinity but lost σ1R affinity. nih.gov Alters pKa, hydrogen bonding, and selectivity profile. nih.gov
Piperidine Pyrrolidine In fentanyl analogs, maintained significant analgesic activity. nih.gov Alters ring conformation and spatial orientation of substituents. nih.gov
Piperidine 2-Azaspiro[3.3]heptane Reduced lipophilicity (logD) compared to piperidine parent. researchgate.net Can improve metabolic stability and solubility. researchgate.net

| Piperidine | 1-Azaspiro[3.3]heptane | Maintained similar nitrogen basicity (pKa) to piperidine. researchgate.netresearchgate.net | Offers novel structural vectors and can enhance metabolic stability. | researchgate.netresearchgate.net |

Aromatic Ring Substitutions and Fused Heterocycles

The 3-chlorophenyl group in this compound is a critical component for molecular recognition at its biological target. Modifications to this aromatic ring, either by altering the substitution pattern or by replacing the entire ring with a different aromatic or heterocyclic system (scaffold hopping), are fundamental strategies to refine a compound's pharmacological profile.

Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring can profoundly influence a compound's activity. In studies of 4-aryl-piperidine derivatives, the substituents on the aromatic ring were found to greatly influence agonistic activity at the human histamine (B1213489) H3 receptor. nih.gov Similarly, for cocaine analogs featuring a 4-chlorophenylpiperidine core, the size of substituents on a linked oxadiazole ring dictated the affinity for monoamine transporters. nih.gov This suggests that for the this compound scaffold, moving the chloro group to the 2- or 4-position, or replacing it with other electron-withdrawing or electron-donating groups (e.g., fluoro, methyl, methoxy), would likely have a significant impact on potency and selectivity.

Scaffold Hopping with Heterocycles: Phenyl rings are often associated with metabolic liabilities, such as oxidative metabolism, and can contribute to high lipophilicity. blumberginstitute.org Replacing the phenyl ring with a heterocyclic system is a well-established tactic to mitigate these issues. rsc.org For example, replacing a phenyl ring with a more electron-deficient pyridine (B92270) ring can increase robustness towards cytochrome P450-mediated oxidation. blumberginstitute.org The use of scaffold hopping has been successfully applied in the discovery of cannabinoid receptor antagonists, where a central pyrazole (B372694) ring was replaced by a pyrazine, leading to a new series of potent compounds. ebi.ac.uk In another example, bioactive flavonoids were used as a starting point for scaffold hopping to discover aryl-pyridopyrimidinones as potent anticancer agents. nih.gov For the target compound, replacing the 3-chlorophenyl ring with a chloropyridyl, pyrimidinyl, or other fused heterocyclic systems could lead to analogs with improved metabolic stability, solubility, and potentially novel intellectual property.

The following table illustrates the structure-activity relationships derived from modifying or replacing aromatic rings in various classes of piperidine-containing compounds.

Table 2: Effects of Aromatic Ring Modifications

Original Moiety Modified Moiety Key SAR Observations Potential Impact on Properties Reference(s)
Phenyl Ring Substituted Phenyl Ring Substituent size, position, and electronics on the aryl ring significantly modulate receptor affinity and functional activity. nih.gov Fine-tunes potency and selectivity. nih.govnih.gov
Phenyl Ring Pyridine Ring Replacement often increases metabolic stability by reducing susceptibility to oxidative metabolism. blumberginstitute.org Lowers lipophilicity (cLogP) and can reduce formation of reactive metabolites. blumberginstitute.org
Phenyl Ring Bridged Piperidine Acted as a superior phenyl bioisostere, leading to strongly improved solubility and lipophilicity in γ-secretase modulators. rsc.org Improves drug-like properties while maintaining necessary structural orientation. rsc.org

| Pyrazole Ring | Pyrazine Ring | Successful scaffold hop in designing novel CB1 receptor antagonists. ebi.ac.uk | Can lead to novel chemical series with retained or improved activity. | ebi.ac.uk |

In Vitro Pharmacological Activity and Biological Target Engagement

Receptor Affinity and Selectivity Profiling

Elucidating the interaction of a compound with various receptors is fundamental to understanding its potential pharmacological effects. This typically involves radioligand binding assays to determine the affinity of the compound for specific receptor subtypes. However, no such data has been published for 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol.

The affinity of this compound for histamine (B1213489) H₁ and H₃ receptors has not been reported. While many piperidine (B6355638) derivatives are known to interact with histamine receptors, the specific binding profile of this compound is unknown. acs.orgnih.govnih.govresearchgate.netmdpi.comnih.gov

Similarly, there is no available data on the binding affinity of this compound for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, and many piperidine-containing compounds have been investigated for their interaction with this target. acs.orgnih.govnih.govnih.govnih.govnih.gov

The interaction of this compound with the dopamine (B1211576) D₃ receptor is not documented. The D₃ receptor is a key target in the development of treatments for neuropsychiatric disorders. nih.govnih.gov

The binding affinities of this compound at the serotonin (B10506) 5-HT₁ₐ and 5-HT₇ receptors have not been determined in any published studies. These receptors are implicated in the modulation of mood and cognition. nih.govresearchgate.netresearchgate.net

There is no information available regarding the activity of this compound at the μ (mu) and κ (kappa) opioid receptors. These receptors are the primary targets for opioid analgesics. acs.orgnih.govmdpi.comyoutube.comnih.gov

Enzyme Inhibition and Modulation Studies

The potential for this compound to inhibit or modulate the activity of various enzymes has not been investigated in any publicly accessible research. Such studies are crucial for understanding a compound's metabolic stability and potential for drug-drug interactions. nih.govnih.govacs.orgresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

No publicly available data from in vitro studies assessing the inhibitory activity of this compound against Glycogen Synthase Kinase-3β (GSK-3β) were identified. Consequently, its potency and efficacy as a GSK-3β inhibitor remain uncharacterized.

Table 1: In Vitro GSK-3β Inhibition Data

Compound IC₅₀ (nM) Assay Conditions Source

DNA Gyrase and ATP Synthetase Inhibitory Potential

Searches of scientific literature and bioactivity databases yielded no specific information regarding the in vitro inhibitory potential of this compound against either DNA gyrase or ATP synthetase.

Table 2: In Vitro DNA Gyrase and ATP Synthetase Inhibition Data

Compound Target IC₅₀ (µM) Assay Type Source
This compound DNA Gyrase No Data Available Not Applicable N/A

Oxidoreductase Activity

There is no available published data from in vitro assays to characterize the activity of this compound on oxidoreductase enzymes.

In Vitro Antimicrobial and Antifungal Evaluations

A thorough review of the literature did not reveal any studies that have evaluated the in vitro antimicrobial or antifungal properties of this compound. Therefore, its spectrum of activity against bacterial or fungal pathogens has not been documented.

Table 3: In Vitro Antimicrobial and Antifungal Activity

Compound Test Organism MIC (µg/mL) Method Source

Cellular Potency and Assessment of Off-Target Interactions (In Vitro)

There is no publicly available information regarding the cellular potency of this compound in various cell-based assays. Furthermore, no in vitro studies assessing its off-target interactions have been reported in the scientific literature.

Table 4: Cellular Potency and Off-Target Interaction Profile

Compound Cell Line Potency (EC₅₀/IC₅₀) Off-Target Screened Findings Source

Future Research Directions and Unexplored Avenues

Design Principles for Novel 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol Analogs with Enhanced Specificity

The development of new analogs of this compound with improved target specificity is a key area for future research. This involves a deep understanding of its structure-activity relationships (SAR), which dictate how modifications to the molecule's structure affect its biological activity. nih.govnih.gov

Stereochemistry and Conformational Rigidity: The piperidine (B6355638) ring in this compound can adopt various conformations, and the substituents can exist in different spatial arrangements (stereoisomers). The introduction of chiral centers can significantly enhance biological activity and selectivity. thieme-connect.comthieme-connect.com Future design strategies should focus on synthesizing and evaluating stereochemically pure enantiomers of the parent compound and its derivatives. nih.gov For instance, research on other piperidine derivatives has shown that controlling the stereochemistry at positions 3 and 4 of the piperidine ring is crucial for potency and selectivity. nih.gov Introducing elements that increase conformational rigidity, such as fused ring systems or bicyclic scaffolds, could also lock the molecule into a more biologically active conformation, leading to enhanced specificity for its target. mrc.ac.za

Modification of Key Structural Moieties:

Aromatic Ring Substitution: The 3-chloro substitution on the phenyl ring is a critical feature. Systematic replacement of the chlorine atom with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com Exploring a range of substituents at different positions (ortho, meta, para) on the phenyl ring will provide a comprehensive SAR profile.

Piperidin-3-ol Group: The hydroxyl group at the 3-position of the piperidine ring is a key hydrogen bonding site. Analogs can be designed where this group is replaced with other hydrogen bond donors or acceptors, such as amines or amides, or converted to esters or ethers to probe the importance of this interaction. ebi.ac.uk Studies on similar structures have shown that modifications at this position can influence receptor affinity and functional activity. researchgate.net

Ethyl Linker: The ethyl group connecting the chlorophenyl ring to the piperidine nitrogen can be lengthened, shortened, or functionalized. This can alter the distance and relative orientation between the two key pharmacophoric elements, potentially improving the binding affinity and selectivity for a specific target.

A structured approach to these modifications, guided by SAR studies, will enable the design of analogs with a fine-tuned balance of potency and specificity, minimizing off-target effects. nih.govnih.gov

Table 1: Design Strategies for Novel Analogs

Structural Moiety Design Modification Principle Anticipated Outcome
Phenyl Ring Vary substituents (e.g., F, Br, NO₂, OMe) and their positions. Modulate electronic properties and target interaction.
Piperidine Ring Introduce additional substituents or create fused ring systems. Increase conformational rigidity and selectivity. thieme-connect.commrc.ac.za
Chiral Center Synthesize and test individual stereoisomers (enantiomers/diastereomers). Enhance potency and target specificity. nih.govthieme-connect.com

Application of Advanced Computational Methodologies in Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, making it more efficient and cost-effective. frontiersin.org For a lead compound like this compound, these methods can guide the optimization process by predicting the properties of virtual analogs before their synthesis.

Molecular Modeling and Docking: Structure-based drug design (SBDD) is a primary computational approach that relies on the three-dimensional structure of the biological target. frontiersin.orgnih.gov If the target of this compound is known, molecular docking simulations can be used to predict how designed analogs will bind. These simulations can provide insights into the binding mode and estimate the binding affinity, helping to prioritize which analogs to synthesize. nih.gov This approach allows for the rational design of modifications that enhance favorable interactions (like hydrogen bonds or hydrophobic contacts) and eliminate unfavorable ones.

Pharmacophore Modeling: In cases where the target structure is unknown, ligand-based methods such as pharmacophore modeling can be employed. By analyzing the structural features of a series of active compounds, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of features required for biological activity. This model can then be used to screen virtual libraries of compounds or to design novel molecules that fit the pharmacophore, increasing the probability of finding potent hits. ebi.ac.uk

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). frontiersin.org Computational models can now predict these properties with increasing accuracy. For analogs of this compound, in silico tools can forecast properties like aqueous solubility, membrane permeability, metabolic stability, and potential for hERG channel interaction. thieme-connect.comnih.gov By filtering out compounds with predicted unfavorable ADMET profiles early in the design phase, researchers can focus resources on candidates with a higher likelihood of success in later clinical stages. frontiersin.org

Table 2: Computational Tools in Lead Optimization

Methodology Application Purpose
Molecular Docking Predicts binding mode and affinity of analogs to a known target. Prioritize synthesis of high-affinity compounds. nih.gov
Pharmacophore Modeling Defines essential 3D features for activity when target is unknown. Guide design of novel molecules with desired activity. ebi.ac.uk
ADMET Prediction Forecasts pharmacokinetic and toxicity properties of virtual compounds. Eliminate candidates with poor drug-like properties early. nih.govfrontiersin.org

Identification of Novel Biological Targets for Piperidine-Based Scaffolds

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a wide variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.orgthieme-connect.com This promiscuity suggests that this compound and its derivatives may have therapeutic potential beyond their initially identified activity.

Target Fishing and Chemogenomics: A key future direction is to systematically screen for new biological targets. "Target fishing" is a computational approach where a compound's structure is used to search databases of known biological targets to predict potential interactions. Web-based tools like SwissTargetPrediction can analyze a chemical structure and predict its most likely protein targets based on the principle of ligand similarity. clinmedkaz.org This in silico screening can generate hypotheses that can then be validated experimentally.

Phenotypic Screening: Another powerful strategy is phenotypic screening. Instead of starting with a specific target, this approach involves testing the compound in cell-based or organism-based models of various diseases to observe its effect (phenotype). researchgate.net For example, analogs of this compound could be screened against panels of cancer cell lines, neuronal cells, or models of infectious diseases. researchgate.netnih.gov If a desirable phenotypic effect is observed, subsequent studies can then be performed to identify the specific molecular target responsible for that effect.

Fragment-Based Discovery: The piperidine scaffold itself can be considered a molecular fragment. In fragment-based drug discovery (FBDD), small, simple molecules (fragments) are screened for weak binding to a biological target. nih.gov The piperidine core of this compound could be used as a starting point to build entirely new molecules. By identifying how this core fragment binds to various targets, it can be elaborated upon by adding other chemical groups to create potent and selective ligands for newly identified targets. nih.gov This approach has proven successful in identifying inhibitors for targets previously considered "undruggable."

The unique chemical structure of piperidine allows it to be combined with various molecular fragments, creating opportunities to develop new drugs for a wide range of medical applications, including cancer, central nervous system disorders, and infectious diseases. clinmedkaz.orgresearchgate.net

Q & A

Q. What safety protocols are essential for handling chloroaromatic derivatives like this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact. Store in sealed containers away from oxidizers. For spills, neutralize with activated carbon and dispose as halogenated waste. Reference safety data from structurally related chlorophenyl compounds for risk assessment .

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